molecular formula C15H19NO6 B141143 3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 149520-06-9

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B141143
CAS No.: 149520-06-9
M. Wt: 309.31 g/mol
InChI Key: UOQWIQGAZKFCDC-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid (hereafter referred to as 3-(BDB-5-yl)-3-TBAP) is an organic compound that has been used in various scientific applications. It is a carboxylic acid that is used in organic synthesis and as a reagent in various biochemical and physiological studies. 3-(BDB-5-yl)-3-TBAP has been studied extensively, and its various applications in the fields of chemistry, biochemistry, and physiology have been well-documented.

Scientific Research Applications

  • Synthesis of Thiadiazole Derivatives : Amit A. Pund et al. (2020) reported the synthesis of new compounds from a starting material closely related to the specified compound. These compounds were evaluated for their antimicrobial activities, with several showing strong activities against tested microorganisms (Pund et al., 2020).

  • Neuroexcitant Analogue Synthesis : H. Pajouhesh et al. (2000) described the enantioselective synthesis of neuroexcitant analogues using a derivative of the compound. These analogues relate to neurological research (Pajouhesh et al., 2000).

  • N-tert-Butoxycarbonylation of Amines : A. Heydari et al. (2007) explored the efficient and environmentally benign catalysis for N-tert-butoxycarbonylation of amines, highlighting the significance of N-tert-butoxycarbonyl amino acids in peptide synthesis (Heydari et al., 2007).

  • Preparative Synthesis from L-Aspartic Acid : T. Yoshida et al. (1996) conducted a large-scale preparation of a compound similar to the specified compound from L-aspartic acid, demonstrating its potential in large-scale synthetic applications (Yoshida et al., 1996).

  • Fluorescence Derivatisation of Amino Acids : V. Frade et al. (2007) investigated the coupling of a related compound to various amino acids for fluorescent derivatisation, useful in biological assays (Frade et al., 2007).

  • Antimicrobial Activity of Chiral Derivatives : Wei Zhang et al. (2011) synthesized chiral derivatives of a compound structurally similar to the specified compound and evaluated their antibacterial activities, indicating potential in antimicrobial research (Zhang et al., 2011).

  • Synthesis of Pseudopeptidic Diazepines : Paulina Lecinska et al. (2010) described the synthesis of pseudopeptidic diazepines using a process that involves the specified compound, showcasing its application in drug design (Lecinska et al., 2010).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(7-13(17)18)9-4-5-11-12(6-9)21-8-20-11/h4-6,10H,7-8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQWIQGAZKFCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373552
Record name 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149520-06-9
Record name 3-(2H-1,3-Benzodioxol-5-yl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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